N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Overview
Description
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor. It has a high binding affinity with a Ki value of 1.4 nM and shows significant selectivity for the D3 receptor over other receptors such as D2, 5-HT2, α1, D4, D1, and D5 .
Mechanism of Action
Target of Action
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors .
Mode of Action
NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by binding to it with high affinity . This interaction results in the inhibition of the dopamine D3 receptor function . It potently antagonizes quinpirole-stimulated mitogenesis .
Biochemical Pathways
The dopamine D3 receptor is part of the mesolimbic dopamine system, which is critically involved in drug reward and relapse . By antagonizing the dopamine D3 receptor, NGB 2904 hydrochloride can affect this pathway and its downstream effects . It has been suggested that a dopamine-dependent mechanism explains the effects of NGB 2904 hydrochloride on cocaine’s actions in animal models of drug addiction .
Result of Action
The molecular and cellular effects of NGB 2904 hydrochloride’s action include an increase in spontaneous and amphetamine-stimulated locomotion in mice . It also attenuates cocaine’s rewarding effects and inhibits relapse to drug-seeking behavior in rats .
Action Environment
The efficacy and stability of NGB 2904 hydrochloride can be influenced by various environmental factors. It’s worth noting that the effectiveness of NGB 2904 hydrochloride in attenuating the rewarding effects of cocaine and inhibiting relapse to drug-seeking behavior suggests that it may be a potential therapeutic agent in the treatment of cocaine addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NGB 2904 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a fluorene moiety. The key steps typically involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3-dichlorophenylpiperazine with a suitable alkylating agent.
Attachment of the Fluorene Moiety: The fluorene-2-carboxamide is then attached to the piperazine derivative through an amide bond formation reaction.
Industrial Production Methods
While specific industrial production methods for NGB 2904 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NGB 2904 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the fluorene moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylating agents and acylating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the piperazine ring can lead to various substituted derivatives, while oxidation of the fluorene moiety can yield fluorenone derivatives .
Scientific Research Applications
NGB 2904 hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
SB-277011A: Another selective dopamine D3 receptor antagonist with similar applications in neuroscience and pharmacology.
Uniqueness
NGB 2904 hydrochloride stands out due to its high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the specific functions of this receptor. Its ability to penetrate the brain and its oral activity further enhance its utility in both in vitro and in vivo studies .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189060-98-8 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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